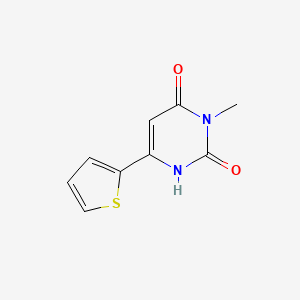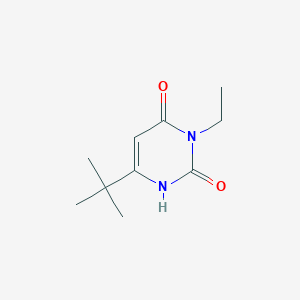
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, more commonly known as CPTP, is an organic compound belonging to the class of pyrimidine derivatives. It is a white, crystalline solid with a melting point of 128-130°C. CPTP has been studied for its potential applications in various scientific fields. In particular, it has been shown to have potential applications in the fields of biochemistry, pharmacology, and drug development.
Scientific Research Applications
Synthesis and Structural Studies
- Research on related cyclodepsipeptides, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, has focused on synthesis, structure elucidation, and antimicrobial activity. For instance, Yancheva et al. (2012) synthesized a novel didepsipeptide, studied its structure using IR, NMR, and DFT calculations, and found it exhibited antimicrobial activity against several bacterial strains, including Escherichia coli Yancheva et al., 2012.
Biological Activities
- Some derivatives of dihydropyrimidine-2,4-dione have been investigated for their inhibitory activity against xanthine oxidase (XO) and potential anti-inflammatory effects. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for XO inhibitory activity and anti-inflammatory effects, showing promise for treatment of gout and other conditions related to excessive uric acid production Šmelcerović et al., 2013.
Antimicrobial Activity
- The antimicrobial activity of similar compounds has been a significant area of research. Derivatives of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione showed effectiveness against a range of bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents Yancheva et al., 2012.
properties
IUPAC Name |
6-cyclopentyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)14-11(15)7-10(13-12(14)16)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPFEZONRGRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

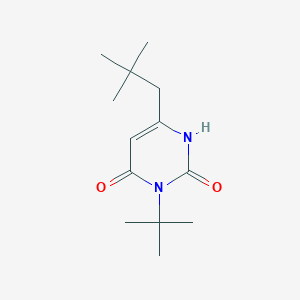
![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)

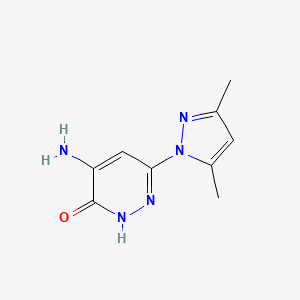
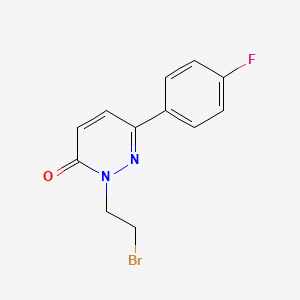

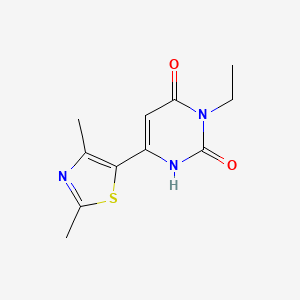

![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)



